4-Amino-5-phenylpentan-1-ol
Description
With the molecular formula C₁₁H₁₇NO, 4-Amino-5-phenylpentan-1-ol belongs to the class of gamma (γ)-amino alcohols. Its structure is defined by two key functional groups, an amine (-NH₂) and a hydroxyl (-OH), which impart a dual reactivity, making it a valuable building block in synthesis. The presence of a stereocenter at the fourth carbon position means the molecule is chiral, existing as different stereoisomers. This chirality is often a critical feature for biological activity. Although extensive studies focusing solely on this compound are not widely available in peer-reviewed literature, its chemical architecture suggests significant potential, which can be inferred from the vast body of research on related structures.
The amino alcohol motif is a cornerstone of modern chemical science, prized for its versatility and frequent appearance in biologically active molecules. researchgate.net These bifunctional compounds are not only key intermediates in organic synthesis but are also integral components of numerous pharmaceutical agents and natural products. nih.gov Their ability to form hydrogen bonds and coordinate with metal ions makes them highly effective as chiral ligands and auxiliaries in asymmetric catalysis, guiding reactions to produce specific stereoisomers of a desired product. nih.gov
In materials science, amino alcohols are used to create polymers and surfactants with unique properties. nih.gov For instance, biodegradable elastomers based on amino alcohols have been developed for tissue engineering scaffolds, offering tunable mechanical properties and degradation rates. nih.gov From a biomedical standpoint, the amino alcohol scaffold is present in a wide array of drugs, including agents for treating malaria, cancer, and neurodegenerative diseases. nih.govtaylorandfrancis.comucm.es The HIV protease inhibitors Ritonavir and Lopinavir, for example, prominently feature a γ-amino alcohol core, highlighting the therapeutic importance of this structural class. rsc.org
The scientific exploration of phenyl-containing organic molecules has a rich history intertwined with the birth of the modern pharmaceutical industry. The journey began in the 19th century when chemists, branching out from the dye industry, started synthesizing novel organic compounds. nih.gov The development of powerful synthetic methods in the early 20th century, including organometallic reactions, enabled chemists to construct a wide variety of structures, including phenyl-substituted alcohols. nih.gov
Historically, compounds featuring a phenyl group have been central to the development of drugs targeting the central nervous system (CNS). A classic example is Phenobarbital, which was first used as an antiepileptic drug in 1912 and remains on the World Health Organization's list of essential medicines. nih.gov The discovery of the first antipsychotic drug, chlorpromazine, in 1951 revolutionized psychiatry and spurred research into how chemical structures affect neurotransmitters in the brain. proclinical.com This history underscores the long-standing interest in phenyl-containing molecules for their potential to modulate neurological pathways, a field where phenylpentane derivatives continue to be explored.
As of now, dedicated peer-reviewed studies on this compound are limited. The compound is primarily listed in the catalogs of chemical suppliers for research purposes. However, the broader class of γ-amino alcohols, to which it belongs, is an area of active and sophisticated research. The primary challenge and focus of current studies is the development of stereoselective synthetic methods to produce specific enantiomers and diastereomers, as the biological activity of chiral molecules is often dependent on their precise three-dimensional structure.
Recent advancements have provided several powerful strategies for synthesizing chiral γ-amino alcohols. These methods allow for high levels of control over the stereochemical outcome, which is crucial for medicinal chemistry applications. Key approaches include the asymmetric reduction of β-amino ketones and the hydroamination of allylic alcohols. nih.govrsc.org
Table 1: Modern Catalytic Methods for Stereoselective Synthesis of γ-Amino Alcohols
| Synthetic Method | Catalyst System | Stereoselectivity | Key Advantage | Reference |
| Asymmetric Transfer Hydrogenation | Iridium (Ir) catalyst with a chiral ligand | Produces anti-diastereomers with high enantioselectivity. | Complements other methods to allow access to all possible stereoisomers. | rsc.orgrsc.org |
| Asymmetric Hydrogenation | Rhodium (Rh) catalyst with a chiral ligand (e.g., (R)-BINAP) | Produces syn-diastereomers with excellent diastereoselectivity. | Provides a complementary route to syn-products. | rsc.org |
| Asymmetric Hydroamination | Copper (Cu) catalyst with a chiral phosphine (B1218219) ligand | Excellent regio- and enantioselectivity. | A one-step method using readily available unprotected allylic alcohols. | nih.gov |
| Organocascade Reaction | Chiral secondary amine (e.g., diarylprolinol silyl (B83357) ether) | High enantioselectivity for installing the γ-amino group. | Combines multiple reaction steps in one pot for efficiency. | nsf.gov |
These methods demonstrate the advanced toolkit available to modern chemists for constructing complex molecules like this compound with high precision, paving the way for future investigations into its specific properties and functions.
The structure of this compound places it at the intersection of organic synthesis and medicinal chemistry, making it a molecule with significant interdisciplinary potential.
In organic synthesis , its value lies in its bifunctionality and chirality. It can serve as a versatile building block, or "scaffold," for the creation of more complex molecules. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, while the amino group can be acylated or alkylated. These transformations allow chemists to attach other molecular fragments, building diverse chemical libraries for drug discovery. Efficient synthetic routes have been developed to convert amino alcohols into a variety of useful chiral fragments, such as oxazolidinones, lactams, and morpholinones. nih.gov
In preclinical medicinal chemistry , the compound is a candidate for investigation based on the well-documented biological activities of its core structures. The amino alcohol scaffold is a "privileged" structure in drug discovery, known to interact with a wide range of biological targets. The phenylpentane moiety also contributes to this potential, with derivatives showing promise in several therapeutic areas. The combination of these two motifs in a single, chiral molecule makes this compound a compelling target for screening and development.
Table 2: Established Preclinical Activities of Aminoalcohol and Phenylpentane Scaffolds
| Structural Scaffold | Established Biological/Preclinical Activity | Therapeutic Area | Reference(s) |
| Aminoalcohol | Inhibition of viral proteases (e.g., HIV protease) | Antiviral (Anti-HIV) | rsc.org |
| Inhibition of Toll-Like Receptor 4 (TLR4) signaling | Anti-inflammatory, Antiseptic | nih.gov | |
| Generation of reactive oxygen species, DNA damage | Anticancer (Leukemia) | nih.gov | |
| Inhibition of hemozoin formation in malaria parasite | Antimalarial | taylorandfrancis.com | |
| Neuroprotective effects against toxin-induced damage | Neurodegenerative Disease | ucm.es | |
| Phenylpentane | Inhibition of proliferation, migration, and invasion of cancer cells | Anticancer (Pancreatic) | researchgate.net |
| Antimicrobial and antifungal properties | Infectious Disease | smolecule.com |
The diverse activities associated with these parent scaffolds provide a strong rationale for the future investigation of this compound and its derivatives as potential therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
4-amino-5-phenylpentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c12-11(7-4-8-13)9-10-5-2-1-3-6-10/h1-3,5-6,11,13H,4,7-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUINCJZTERKRFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82590-43-0 | |
| Record name | Benzenepentanol, delta-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082590430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC304581 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304581 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies and Strategies for 4 Amino 5 Phenylpentan 1 Ol and Its Analogues
Established Retrosynthetic Pathways for 4-Amino-5-phenylpentan-1-ol
Retrosynthetic analysis of this compound reveals several key disconnections that lead to established synthetic methodologies. The primary approaches involve the formation of carbon-carbon bonds and the introduction of the amino and hydroxyl functionalities through reliable and well-documented reactions.
Grignard reactions are a cornerstone in the synthesis of alcohols, and they can be adapted for the preparation of amino alcohols. A plausible route to this compound involves the addition of a Grignard reagent to an appropriate electrophile. For instance, the reaction of phenylmagnesium bromide with a suitably protected amino aldehyde or ketone can form the desired carbon skeleton and introduce the hydroxyl group. researchgate.net A general strategy may involve the addition of a Grignard reagent to an α,β-unsaturated amide, followed by reduction, to yield γ-amino alcohols. rsc.org
Another Grignard-based strategy involves the addition of an organometallic reagent to α-N,N-dibenzylamino aldehydes, which can be derived from amino acids. This method is particularly effective for the diastereoselective synthesis of anti-β-amino alcohols. ull.es While this produces a different substitution pattern (a 1,2-amino alcohol), the fundamental principle of using a Grignard reagent to form a C-C bond and an alcohol is a key strategy. ull.es
Table 1: Examples of Grignard Reagent Applications in Amino Alcohol Synthesis This table presents generalized examples of Grignard reactions relevant to the synthesis of amino alcohol structures.
| Electrophile | Grignard Reagent | Intermediate Product | Final Product Class |
|---|---|---|---|
| α,β-Unsaturated Amide | Alkyl/Aryl Magnesium Halide | β-Substituted Amide | γ-Amino Alcohol |
| α-Amino Aldehyde | Phenylmagnesium Bromide | Protected γ-Amino Alcohol | γ-Amino Alcohol |
Aldol (B89426) condensation is a powerful tool for C-C bond formation. For the synthesis of a precursor to this compound, an aldol reaction between an enolate and an aldehyde can construct the carbon backbone. A potential pathway involves the aldol condensation of cinnamaldehyde (B126680) with propanal. researchgate.net This would be followed by subsequent reduction and amination steps to yield the final product. The initial aldol adduct, 2-methyl-5-phenylpenta-2,4-dienal, contains the correct carbon skeleton, which can then be subjected to hydrogenation and reductive amination. researchgate.net
The aldolization of lithiated α-aminonitriles with aldehydes is another established method that yields β-hydroxy-α-aminonitriles. nih.govacs.org While this leads to β-amino alcohols, the core principle of using an aldol-type reaction to build the amino alcohol framework is a well-established strategy in organic synthesis. sioc-journal.cnnih.govacs.org
Catalytic hydrogenation is a critical step in many synthetic routes toward amino alcohols, used for the reduction of various functional groups like ketones, imines, nitriles, or nitro groups under hydrogen pressure with a metal catalyst. google.comthieme-connect.de In the synthesis of this compound, catalytic hydrogenation can be employed to reduce a precursor such as a γ-nitro ketone or a γ-keto nitrile. The reduction of an α-amino ketone using catalysts like Palladium on carbon (Pd/C) is a common method to produce the corresponding amino alcohol. google.com
Asymmetric transfer hydrogenation (ATH) has emerged as a powerful alternative for the enantioselective reduction of functionalized ketones. ptfarm.pl For example, β- and γ-dialkylamino ketones can be reduced to their corresponding chiral alcohols with high enantioselectivity using catalysts like RuCl(R,R)-TsDPEN with a formic acid/triethylamine mixture. ptfarm.pl This method is highly relevant for producing chiral analogues of this compound.
Table 2: Catalysts and Conditions for Hydrogenation in Amino Alcohol Synthesis This table provides examples of catalyst systems used for the hydrogenation of precursors to amino alcohols.
| Precursor Type | Catalyst System | Conditions | Product Type |
|---|---|---|---|
| α-Amino Ketone | 5% Pd/C | H₂ (4-5 kg/cm ²), 50-70°C, Methanol | β-Amino Alcohol google.com |
| γ-Dialkylamino Ketone | RuCl(R,R)-TsDPEN | Formic acid/triethylamine, Room Temp. | Chiral γ-Amino Alcohol ptfarm.pl |
| 2-Methyl-5-phenylpenta-2,4-dienal | Ni/SiO₂ | H₂ (10 MPa), 120°C | Saturated Alcohol researchgate.net |
Novel and Emerging Synthetic Routes for this compound Derivatives
Modern synthetic chemistry seeks more efficient, selective, and sustainable methods. For amino alcohols, this has led to the development of biocatalytic and multicomponent reaction strategies that offer significant advantages over classical methods.
Biocatalysis utilizes enzymes to perform chemical transformations with high chemo-, regio-, and enantioselectivity under mild conditions. nih.gov Enzymes like transaminases, alcohol dehydrogenases (ADHs), and amine dehydrogenases (AmDHs) are particularly useful for synthesizing chiral amino alcohols. rsc.orgucl.ac.ukfrontiersin.org
A chemoenzymatic route to synthesize all four stereoisomers of a related compound, 4-amino-1-phenylpentan-2-ol, has been established. uni-greifswald.de This process uses enzymes to create both stereocenters sequentially, demonstrating the power of biocatalysis for accessing specific stereoisomers. uni-greifswald.de Engineered amine dehydrogenases have been developed that can perform asymmetric reductive amination of α- and β-hydroxy ketones to produce chiral amino alcohols with excellent enantioselectivity (>99% ee). frontiersin.org This approach is highly promising for the synthesis of optically pure this compound derivatives from a corresponding hydroxy ketone precursor. The use of whole-cell biocatalysts containing engineered pathways, such as a transketolase/transaminase cascade, further enhances efficiency by reducing intermediate purification steps. ucl.ac.uk
Table 3: Enzymatic Approaches to Chiral Amino Alcohol Synthesis
| Enzyme Class | Substrate Type | Transformation | Key Advantage |
|---|---|---|---|
| Amine Dehydrogenase (AmDH) | α- or β-Hydroxy Ketones | Asymmetric Reductive Amination | High stereoselectivity (>99% ee) frontiersin.org |
| Transaminase (TAm) | Keto-alcohols | Asymmetric Amination | Can be used in cascade reactions ucl.ac.uk |
| Alcohol Dehydrogenase (ADH) | Racemic Amino Alcohols | Kinetic Resolution/Deracemization | Access to both enantiomers acs.org |
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. ajrconline.orgpreprints.org This strategy offers advantages in terms of step economy and reduced waste.
While a specific MCR for this compound is not prominently documented, general MCRs for synthesizing γ-amino alcohols and related structures are known. For instance, the Petasis reaction, a three-component reaction of an amine, an aldehyde, and a vinyl boronic acid, can generate allylamines which are precursors to amino alcohols. ajrconline.org Pseudo-multicomponent reactions, where one reactant participates in multiple steps, are also powerful tools. researchgate.net For example, a reaction involving two equivalents of an aldehyde with other components can build complex backbones suitable for conversion into amino alcohol derivatives. mdpi.com The development of new MCRs remains an active area of research, and designing a one-pot synthesis for the this compound core represents a valuable synthetic goal. frontiersin.org
Photoredox Catalysis in C-N and C-O Bond Formation Relevant to Aminoalcohol Synthesis
Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for forging C-N and C-O bonds, which are fundamental steps in the synthesis of aminoalcohols. diva-portal.orgacs.org This approach utilizes photocatalysts that, upon absorbing light, can initiate single-electron transfer (SET) processes, generating reactive radical intermediates under mild conditions. diva-portal.orgbeilstein-journals.org
One key strategy involves the generation of carbon-centered radicals from readily available starting materials like alcohols. For instance, alcohols can be converted to oxalate (B1200264) salts, which then undergo a one-electron oxidation facilitated by an excited photocatalyst, leading to the formation of a carbon radical. diva-portal.org These radicals can then be coupled with various nitrogen- or oxygen-containing species.
In the context of aminoalcohol synthesis, photoredox catalysis can be coupled with other catalytic systems in a dual-catalytic approach. For example, a photoredox/chromium dual catalytic system enables the synthesis of 1,2-amino alcohols from carbonyl compounds and α-silyl amines. acs.org This method generates α-amino carbanion equivalents that act as nucleophiles, broadening the scope of carbonyl alkylations. acs.org Similarly, dual photoredox and nickel catalysis has been explored for C(sp³)–N bond formation. snnu.edu.cn These strategies often involve the generation of alkyl radicals that can be trapped by nitrogen-containing species. snnu.edu.cn
The versatility of photoredox catalysis is further highlighted by its ability to facilitate C-H functionalization, providing direct pathways to C-C and C-X (where X is a heteroatom) bonds. nih.gov This can involve the generation of sp³-centered radicals through processes like hydrogen atom transfer (HAT) or SET with alkyl halides. nih.gov These radicals can then react with various partners to form the desired bonds.
The table below summarizes key aspects of photoredox catalysis relevant to aminoalcohol synthesis.
| Catalytic Approach | Key Intermediates | Bond Formed | Relevant Application |
| Photoredox Catalysis | Carbon radicals from alcohol-derived oxalates | C-C, C-N | Synthesis of unnatural α-amino acids |
| Cr/Photoredox Dual Catalysis | α-Amino carbanion equivalents | C-C | Synthesis of 1,2-amino alcohols from carbonyls |
| Photoredox/Ni Dual Catalysis | Alkyl-Ni(III)-N complexes | C(sp³)-N | Intermolecular amidation of alcohols |
| Photoredox-mediated C-H Functionalization | sp³ carbon-centered radicals | C-C, C-N, C-O | Direct functionalization of (hetero)arenes |
Stereoselective Synthesis of this compound Isomers
Achieving stereocontrol is a critical challenge in the synthesis of this compound, which contains chiral centers. Enantioselective and diastereoselective strategies are employed to produce specific stereoisomers.
Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. Several methods are applicable to the synthesis of chiral aminoalcohols. One prominent strategy involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. For example, proline-catalyzed sequential α-aminoxylation/α-amination followed by Horner-Wadsworth-Emmons olefination of aldehydes provides a general method for the asymmetric synthesis of both syn- and anti-1,3-amino alcohols. acs.org
Another approach is the use of enzymes, which are highly stereoselective catalysts. Biocatalytic methods, such as those employing transaminases, can be used for the stereoselective synthesis of chiral amines and aminoalcohols. uni-greifswald.de
Dual catalytic systems combining photoredox catalysis with organocatalysis have also been developed for the enantioselective α-alkylation of aldehydes, a reaction that can be a key step in building the carbon skeleton of aminoalcohols. acs.org
Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple chiral centers within a molecule. In the synthesis of this compound and its analogs, controlling the relationship between the amino and hydroxyl groups is crucial.
A common strategy involves the reduction of a ketone precursor. For instance, a four-reaction sequence involving a proline-mediated, asymmetric, three-component Mannich reaction can generate an α-substituted β-amino aldehyde. tohoku.ac.jp Subsequent nucleophilic addition to the aldehyde, oxidation to a ketone, and finally, a diastereoselective reduction can yield either the 1,2-syn or 1,2-anti amino alcohol isomer depending on the reducing agent used. tohoku.ac.jp For example, LiAlH(O-t-Bu)₃ often affords the syn isomer, while catecholborane can provide the anti isomer. tohoku.ac.jp
Another powerful method is the three-component Masked Acyl Cyanide (MAC) oxyhomologation reaction. Starting from N,N-dibenzyl-L-phenylalaninal, this method can produce anti-(2S,3S)-allophenylnorstatin amides with high diastereoselectivity (>98:2). d-nb.info These intermediates can then be reduced to the corresponding anti-1,3-diamino-4-phenylbutan-2-ol derivatives. d-nb.info
The following table outlines some diastereoselective methods.
| Method | Key Intermediate | Diastereomer Produced | Reference |
| Proline-mediated Mannich reaction followed by reduction | α-Substituted β-amino ketone | 1,2-syn or 1,2-anti | tohoku.ac.jp |
| Three-component MAC oxyhomologation | anti-(2S,3S)-allophenylnorstatin amide | anti | d-nb.info |
Derivatization and Functionalization Strategies of this compound
The amino and hydroxyl groups of this compound are key functional handles that allow for further molecular modifications. These transformations are essential for creating analogs with potentially different biological activities or physicochemical properties.
The primary amine in this compound is a versatile functional group that can undergo a variety of transformations.
Amidation: The amino group can be acylated to form amides. This is a common reaction in the synthesis of biologically active molecules. For example, N-protected amino acids can be coupled with amino acid esters to form peptides using reagents like polymer-supported triphenylphosphine (B44618) and carbon tetrachloride. rsc.org More modern and efficient coupling reagents for amide bond formation include HBTU and TCFH/NMI, which are particularly useful for sterically hindered substrates. nih.gov
Alkylation: The amino group can also be alkylated. The Mitsunobu reaction, for instance, allows for the alkylation of amines with alcohols, providing an alternative route to secondary amines under mild conditions. acs.org Palladium-catalyzed allylic alkylation is another sophisticated method for forming C-N bonds, which can be applied to the synthesis of complex amino acid derivatives. core.ac.uk
The table below provides examples of amino group transformations.
| Transformation | Reagents/Conditions | Product Type |
| Amidation | HBTU or TCFH/NMI | Amides |
| Alkylation | Mitsunobu reaction (alcohols, phosphines, azocompounds) | Secondary amines |
| Allylic Alkylation | Palladium catalyst, allylic electrophiles | Allylated amines |
The primary hydroxyl group in this compound can also be readily modified.
Esterification: The hydroxyl group can be converted to an ester through reaction with a carboxylic acid or its derivative. For example, acetylation can be achieved using acetyl chloride in the presence of a base like pyridine. nih.gov
Etherification: Ether linkages can be formed through reactions such as the Mitsunobu reaction, where an alcohol is reacted with a phenol (B47542) under the appropriate conditions. nih.gov O-alkylation of phenols with alcohols can also be achieved using Mitsunobu conditions. nih.gov
Substitution: The hydroxyl group can be substituted with other functional groups. A classic example is the conversion of an alcohol to an alkyl chloride using polymer-supported triphenylphosphine and carbon tetrachloride. rsc.org In some cases, the hydroxyl group can be converted into a good leaving group, such as a mesylate or tosylate, which can then be displaced by a nucleophile. For instance, a dimethanesulfonate can be reacted with sodium sulfide (B99878) to form a thietane (B1214591) ring. beilstein-journals.org
The following table summarizes some common hydroxyl group modifications.
| Transformation | Reagents/Conditions | Product Type |
| Esterification | Acetyl chloride, pyridine | Acetate esters |
| Etherification | Mitsunobu reaction (phenol, phosphine (B1218219), azocompound) | Phenyl ethers |
| Substitution to Halide | Polymer-supported triphenylphosphine, CCl₄ | Alkyl chlorides |
| Substitution to Thioether | Conversion to mesylate, then reaction with sodium sulfide | Thietanes |
Phenyl Ring Derivatizations for Structure Modification
The phenyl ring of this compound serves as a versatile scaffold for structural modification, allowing for the synthesis of a diverse range of analogues. These modifications can be strategically employed to modulate the compound's physicochemical properties, such as lipophilicity, polarity, and metabolic stability. The primary methods for derivatizing the phenyl ring involve electrophilic aromatic substitution, nucleophilic aromatic substitution, and transition-metal-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution (EAS) reactions are a fundamental approach to functionalizing the phenyl group. Depending on the directing effects of any existing substituents, incoming electrophiles can be introduced at the ortho, meta, or para positions. Common EAS reactions applicable to the phenyl moiety include:
Halogenation: Introduction of fluorine, chlorine, bromine, or iodine atoms can significantly alter the electronic properties and metabolic stability of the molecule.
Nitration: The introduction of a nitro group (-NO2) provides a handle for further functionalization, such as reduction to an amino group.
Sulfonation: The addition of a sulfonic acid group (-SO3H) can enhance water solubility.
Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, which can be used to increase steric bulk or introduce new functional handles.
Nucleophilic Aromatic Substitution (SNAr) is typically employed when the phenyl ring is activated by electron-withdrawing groups. For instance, if a nitro group is present on the ring, it can be displaced by various nucleophiles like alkoxides or amines.
Transition-Metal-Catalyzed Cross-Coupling Reactions have become powerful tools for creating carbon-carbon and carbon-heteroatom bonds on aromatic rings. Reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings allow for the introduction of a wide variety of substituents with high selectivity. rsc.org For example, a bromo-substituted phenyl ring on the this compound backbone could be coupled with boronic acids (Suzuki coupling) to introduce new aryl or alkyl groups. uniroma1.it
The strategic application of these derivatization techniques enables the generation of a library of analogues with tailored properties. The table below illustrates potential modifications to the phenyl ring of this compound.
| Modification Type | Reagent/Catalyst | Potential Substituent | Position on Phenyl Ring |
| Halogenation | Br2, FeBr3 | Bromo (-Br) | para |
| Nitration | HNO3, H2SO4 | Nitro (-NO2) | para |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl3 | Acetyl (-COCH3) | para |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | Substituted Aryl | para |
| Buchwald-Hartwig Amination | Amine, Pd catalyst | Amino (-NHR) | para |
| Hydroxylation | (Requires multi-step synthesis or specific oxidizing agents) | Hydroxy (-OH) | para |
This table presents hypothetical derivatizations based on standard organic chemistry principles.
Process Chemistry and Scalability Considerations for this compound Synthesis
The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates careful consideration of process chemistry and scalability to ensure safety, efficiency, cost-effectiveness, and reproducibility. Key factors in this scale-up process include the choice of synthetic route, optimization of reaction conditions, and implementation of enabling technologies.
Synthetic Route Selection: The initial choice of the synthetic pathway is critical. For a chiral molecule like this compound, common strategies include:
Chiral Pool Synthesis: Utilizing readily available chiral starting materials. For instance, amino acids like L-phenylalanine could potentially be elaborated into the target molecule. acs.orgresearchgate.net
Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to induce stereoselectivity in a key step. Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines is one such advanced method for producing chiral 1,2-amino alcohols with high enantioselectivity. acs.orgnih.gov
Biocatalysis: Using enzymes like transaminases or ketoreductases to perform stereoselective transformations. nih.govmdpi.com This approach often offers high selectivity under mild conditions and is increasingly used in pharmaceutical manufacturing. mdpi.com
Process Optimization: Once a synthetic route is selected, optimization is crucial for scalability. This involves:
Reagent and Solvent Selection: Favoring less hazardous, more environmentally friendly, and cost-effective reagents and solvents.
Reaction Conditions: Optimizing temperature, pressure, concentration, and reaction times to maximize yield and minimize byproduct formation.
Work-up and Purification: Developing robust and scalable purification methods, such as crystallization, to avoid chromatography which is often not feasible on a large scale.
Enabling Technologies for Scalability:
Flow Chemistry: Continuous flow reactors can offer significant advantages over traditional batch processing for certain reactions. chemrxiv.org They can provide better control over reaction parameters, enhance safety for highly exothermic or hazardous reactions, and potentially increase throughput.
Catalyst Immobilization: For catalytic processes, immobilizing the catalyst on a solid support can simplify separation and allow for catalyst recycling, thereby reducing costs.
Process Analytical Technology (PAT): Implementing real-time monitoring of critical process parameters can ensure consistent product quality and allow for rapid process control and optimization.
The successful scale-up of this compound synthesis would likely involve a multi-disciplinary approach, combining expertise in synthetic organic chemistry, chemical engineering, and analytical chemistry to develop a robust and economically viable manufacturing process.
Chemical Reactivity and Mechanistic Investigations of 4 Amino 5 Phenylpentan 1 Ol
Reactivity Profiles of the Amino and Hydroxyl Functional Groups
The amino and hydroxyl moieties in 4-Amino-5-phenylpentan-1-ol exhibit characteristic nucleophilic and electrophilic reactivities, respectively. Their interplay allows for selective functionalization or simultaneous reactions, depending on the chosen reagents and conditions.
Nucleophilic Reactions Involving the Amino Moiety
The primary amino group possesses a lone pair of electrons on the nitrogen atom, rendering it a potent nucleophile. libretexts.org This nucleophilicity is central to its participation in a variety of substitution and addition reactions. msu.edu
Acylation: The amino group readily reacts with acylating agents such as acyl chlorides or anhydrides to form stable amide bonds. This reaction typically proceeds via a nucleophilic addition-elimination mechanism. savemyexams.com The high reactivity of the amine often allows for selective N-acylation even in the presence of the hydroxyl group, particularly under neutral or slightly basic conditions. rsc.org
Alkylation: As a nucleophile, the amine can attack alkyl halides in an SN2 reaction to form secondary amines. msu.edu However, this reaction is often difficult to control and can lead to over-alkylation, producing tertiary amines and even quaternary ammonium (B1175870) salts. libretexts.org
Schiff Base Formation: The amino group undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reversible reaction is fundamental in various synthetic transformations.
Table 1: Representative Nucleophilic Reactions of the Amino Moiety
Electrophilic Reactions at the Hydroxyl Center
The primary hydroxyl group in this compound is nucleophilic and readily reacts with a range of electrophiles. To promote O-functionalization over N-functionalization, the more nucleophilic amino group is often first protected or the reaction is carried out under acidic conditions where the amine is protonated and thus deactivated. beilstein-journals.org
Esterification: In the presence of an acid catalyst, the hydroxyl group can react with carboxylic acids to form esters (Fischer esterification). pearson.com A more common laboratory method involves reaction with more reactive carboxylic acid derivatives like acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine. commonorganicchemistry.com
Etherification: Formation of an ether can be achieved via the Williamson ether synthesis. This requires deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Oxidation: Primary alcohols can be oxidized to aldehydes or carboxylic acids depending on the oxidizing agent and reaction conditions.
Table 2: Representative Reactions of the Hydroxyl Center
Bifunctional Reactivity and Chelation Effects
The presence of both an amino and a hydroxyl group on the same carbon skeleton allows for unique reactivity profiles, including intramolecular cyclization and the ability to act as a bidentate ligand in coordination chemistry. rsc.org
Intramolecular Cyclization: Depending on the relative positions of the functional groups, amino alcohols can undergo intramolecular cyclization reactions. For instance, reaction with an aldehyde or ketone can lead to the formation of a five- or six-membered heterocyclic ring, such as an oxazolidine. scirp.orgnih.gov The formation of these rings is often reversible and catalyzed by acid or base. scirp.org Catalytic systems have also been developed to selectively cyclize amino alcohols to the corresponding cyclic amines or lactams (cyclic amides). rsc.orged.ac.uk
Chelation: Bifunctional molecules containing both amine and alcohol moieties can act as chelating agents. rsc.org The lone pairs of electrons on both the nitrogen and oxygen atoms can coordinate to a single metal ion, forming a stable chelate ring. This property is crucial in the formation of various metal complexes and has applications in catalysis and materials science. The stability of the resulting metal complex is influenced by the size of the chelate ring formed and the nature of the metal ion.
Reaction Kinetics and Thermodynamic Studies of this compound Transformations
Understanding the kinetics and thermodynamics of reactions involving this compound is essential for optimizing reaction conditions and elucidating reaction mechanisms.
Rate Law Determinations for Aminoalcohol Reactions
The rate law for a reaction involving an amino alcohol provides a mathematical relationship between the reaction rate and the concentration of the reactants. It must be determined experimentally. acs.org For a typical reaction, such as the acylation of the amino group with an acyl chloride, the rate law would take the general form:
Rate = k [this compound]m [Acyl Chloride]n
Here, 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to each reactant. The method of initial rates is a common experimental approach to determine these orders. This involves running a series of experiments where the initial concentration of one reactant is varied while the other is held constant, and measuring the effect on the initial reaction rate.
Table 3: Hypothetical Data for Rate Law Determination of an Aminoalcohol Acylation
From the hypothetical data in Table 3, doubling the concentration of the amino alcohol (Experiment 1 vs. 2) doubles the rate, indicating the reaction is first order in the amino alcohol (m=1). Doubling the concentration of the acyl chloride (Experiment 1 vs. 3) also doubles the rate, indicating the reaction is first order in the acyl chloride (n=1).
Activation Energy and Transition State Analysis
The activation energy (Ea) represents the minimum energy required for a reaction to occur and is a critical parameter in understanding reaction kinetics. It can be determined by studying the effect of temperature on the reaction rate constant, 'k', as described by the Arrhenius equation:
k = A * e(-Ea/RT)
where A is the pre-exponential factor, R is the gas constant, and T is the temperature in Kelvin. By measuring the rate constant at different temperatures, the activation energy can be calculated from the slope of a plot of ln(k) versus 1/T (an Arrhenius plot).
Transition state analysis involves characterizing the high-energy intermediate state that exists transiently between reactants and products. researchgate.net For a reaction at the amino group, such as an SN2 alkylation, the transition state would involve the nitrogen atom forming a partial bond with the incoming electrophile while the leaving group's bond is partially broken. Computational chemistry is a powerful tool for modeling these transition states and calculating their energies, providing insight into the reaction mechanism and factors affecting the activation energy. cdnsciencepub.com
Table 4: Hypothetical Data for Determining Activation Energy
Insufficient Scientific Data Available for Detailed Analysis of this compound
The investigation into the chemical behavior of this compound did not yield specific studies concerning its derivatizations, reaction pathways, or the influence of catalysts on its transformations. While general chemical principles can suggest potential reactivity based on its functional groups (a primary amine and a primary alcohol), specific experimental data, mechanistic elucidations, and stability profiles under diverse chemical environments have not been documented in the accessible scientific domain.
Information regarding related compounds, such as 5-phenylpentan-1-ol, is more prevalent; however, the presence of the amino group at the 4-position in the target molecule is expected to significantly alter its chemical properties and reactivity, making direct comparisons unreliable. One available source mentions this compound as a structurally simpler analog of 4-Amino-5-(phenanthren-9-yl)pentan-1-ol, but fails to provide any specific experimental details about the former.
Without dedicated research on this compound, any discussion on reaction intermediates, the role of catalysis, or its stability and reactivity would be hypothetical. The creation of data tables and detailed research findings, as requested, is therefore not feasible. Further research and publication in peer-reviewed scientific journals are required to provide the necessary information to construct a comprehensive article on the chemical reactivity and mechanistic investigations of this compound.
Structure Activity Relationship Sar Studies of 4 Amino 5 Phenylpentan 1 Ol Derivatives
Elucidation of Essential Structural Features for Biological Interactions
For a related class of compounds, 4-aminoquinolines, it has been demonstrated that an electron-withdrawing group at a specific position is essential for high potency. youtube.com Similarly, the relative positioning of the amino and phenyl groups can significantly influence the conformational preferences of the molecule, thereby affecting its interaction with a biological target. nih.gov
Impact of Substituent Effects on Bioactivity Profiles
The introduction of various substituents onto the core structure of 4-amino-5-phenylpentan-1-ol can profoundly alter its bioactivity. These effects can be broadly categorized into electronic and steric effects.
The electronic properties of substituents on the phenyl ring can modulate the molecule's interaction with its receptor. Electron-withdrawing groups, such as halogens or nitro groups, can alter the electron density of the aromatic ring, potentially influencing its binding affinity. For instance, in studies of 4-aminoquinoline (B48711) derivatives, electron-withdrawing groups at the 7-position were found to lower the pKa of the quinoline (B57606) ring nitrogen and the tertiary amino nitrogen in the side chain, which in turn affected their antiplasmodial activity. nih.gov
Conversely, electron-donating groups, like methoxy (B1213986) or methyl groups, can increase the electron density of the phenyl ring, which may enhance or diminish binding depending on the electronic nature of the receptor's binding pocket.
Table 1: Hypothetical Electronic Effects of Phenyl Ring Substituents on Receptor Binding of this compound Derivatives
| Substituent (R) at para-position | Electronic Effect | Predicted Impact on Binding Affinity |
| -NO₂ | Electron-withdrawing | May alter pKa of the amino group, potentially affecting ionic interactions. |
| -Cl | Electron-withdrawing | Could influence the aromatic interactions and the acidity of the amino group. |
| -CH₃ | Electron-donating | May enhance hydrophobic interactions and affect the electron density of the π-system. |
| -OCH₃ | Electron-donating | Can increase electron density and potentially form additional hydrogen bonds. |
This table is illustrative and based on general principles of medicinal chemistry.
The size and shape of substituents can introduce steric hindrance, which may either prevent the molecule from adopting an active conformation or, conversely, lock it into a more favorable one. Bulky substituents on the phenyl ring or near the amino group could clash with the receptor surface, reducing binding affinity.
Stereochemical Influence on Ligand-Target Recognition and Biological Activity
Biological systems are chiral, and as such, the stereochemistry of a ligand plays a pivotal role in its interaction with a target. This compound has a chiral center at the carbon atom bearing the amino group (C4). The two enantiomers, (R)- and (S)-4-amino-5-phenylpentan-1-ol, will likely exhibit different biological activities.
One enantiomer may fit more precisely into the binding site of a receptor, leading to a stronger and more effective interaction, while the other enantiomer may bind weakly or not at all. In some cases, one enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to undesirable side effects. It has been shown in other chiral molecules that the specific orientation of substituents is critical for biological activity. nih.gov
Table 2: Hypothetical Biological Activity of Enantiomers of this compound
| Enantiomer | Hypothetical Receptor Binding Affinity | Predicted Biological Activity |
| (R)-4-Amino-5-phenylpentan-1-ol | High | Potent Agonist/Antagonist |
| (S)-4-Amino-5-phenylpentan-1-ol | Low | Weak or Inactive |
This table represents a common scenario in pharmacology where enantiomers exhibit different biological activities.
Design Principles for Optimized this compound Analogues
Based on the principles of SAR, several design strategies can be employed to create optimized analogues of this compound with enhanced biological activity.
Conformational Constraint: Introducing cyclic structures or rigid linkers can lock the molecule into a more bioactive conformation. For example, incorporating the alpha and beta carbons of the amino acid into a cyclopentane (B165970) or cyclohexane (B81311) ring has been used to create constrained phenylalanine analogues. nih.govfigshare.com This approach reduces the entropic penalty of binding and can lead to increased potency.
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can improve pharmacokinetic or pharmacodynamic properties. For instance, the hydroxyl group could be replaced with a thiol or an amide to alter its hydrogen bonding capacity and metabolic stability.
Systematic Variation of Substituents: A systematic exploration of substituents on the phenyl ring can help to map the electronic and steric requirements of the receptor binding site. This involves synthesizing and testing a series of analogues with varying electron-withdrawing and electron-donating groups, as well as groups of different sizes.
Preclinical Biological and Biochemical Research Utilizing 4 Amino 5 Phenylpentan 1 Ol
Applications as a Molecular Scaffold in Drug Discovery Programs
The concept of a molecular scaffold is central to medicinal chemistry, where a core chemical structure is used as a template for the synthesis of a library of related compounds. These libraries are then screened for biological activity. The 4-Amino-5-phenylpentan-1-ol structure, with its phenyl ring, amino group, and primary alcohol, presents multiple points for chemical modification, theoretically making it a candidate for such a scaffold. However, there is no specific information in the public domain detailing its use in any drug discovery programs.
Investigation of Interactions with Biological Targets (In Vitro)
Preclinical research heavily relies on in vitro assays to determine how a compound interacts with specific biological molecules. This includes studying its effects on enzymes and its ability to bind to cellular receptors, which are crucial initial steps in identifying a potential drug candidate.
Enzyme Modulation Studies (e.g., Inhibition, Activation)
Information regarding the ability of this compound to modulate the activity of any specific enzymes is not available in the reviewed literature. Enzyme inhibition or activation assays are fundamental in determining the mechanism of action for many drugs, but no such data has been published for this compound.
Receptor Binding Assays
Similarly, the affinity of this compound for any particular biological receptor remains uncharacterized in publicly accessible studies. Receptor binding assays are critical for understanding the potential pharmacological effects of a compound, and the absence of this data means its cellular targets are unknown.
Modulatory Effects on Neurotransmitter Systems in Preclinical Models
The structural similarity of this compound to certain neuroactive compounds might suggest a potential for interaction with neurotransmitter systems. However, no preclinical studies demonstrating or investigating such effects have been found.
Role in Targeted Drug Delivery System Development (Conceptual and Preclinical)
Targeted drug delivery systems aim to increase the concentration of a therapeutic agent at a specific site in the body. While the chemical handles on this compound could theoretically be used to attach it to a targeting moiety, there is no published research, either conceptual or preclinical, that explores this application.
Emerging Applications in Chemical Biology (e.g., Carbon Dioxide Absorption)
The exploration of novel chemical agents for specific applications in chemical biology is a continuous effort in scientific research. One such area of interest is the development of compounds for carbon dioxide (CO₂) absorption, a critical technology for carbon capture and storage strategies. Amino alcohols are a class of compounds that have been investigated for this purpose due to the reactivity of the amine group with CO₂. However, a review of the current scientific literature indicates that there is no specific research available on the application of this compound in the field of carbon dioxide absorption. While the structural motifs of an amino group and a hydroxyl group are present, its potential efficacy, reaction kinetics, and absorption capacity for this particular application have not been reported in preclinical studies. Therefore, its role in this emerging area of chemical biology remains to be investigated.
Antimicrobial Activity of this compound Derivatives (In Vitro)
The modification of lead compounds to create derivatives with enhanced biological activity is a fundamental concept in medicinal chemistry. While there is no direct research on the antimicrobial properties of this compound itself, the broader class of amino alcohol derivatives has been a subject of investigation for potential antimicrobial agents. In vitro studies on various structurally related amino alcohol derivatives have demonstrated a range of activities against both Gram-positive and Gram-negative bacteria, as well as fungi. These studies provide a conceptual basis for the potential of derivatives that could be synthesized from this compound.
Research into other novel amphiphilic aromatic amino alcohols has shown a strong correlation between the lipophilicity of the compounds and their antibiotic activity. For instance, derivatives with longer alkyl chains have demonstrated significant efficacy against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 2-16 μg/mL. nih.gov One of the more potent compounds in this class also exhibited high levels of inhibitory activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Similarly, N-{2-(4-Chlorophenyl) Acetyl} amino alcohols, derived from α-amino acids, have been synthesized and evaluated for their antimicrobial effects. These compounds have shown activity against a variety of bacterial strains, including Klebsiella aerogenes, Pseudomonas desmolyticum, Staphylococcus aureus, and Escherichia coli. ijpsdronline.com Furthermore, these derivatives exhibited moderate activity against the fungal strains Aspergillus flavus and Candida albicans. ijpsdronline.com
Another area of research has focused on galactopyranosylated amino alcohols. Several of these compounds have been found to be active against Mycobacterium tuberculosis, with MIC values of 12.5 μg/mL. nih.gov Notably, certain compounds in this series displayed potent activity against Staphylococcus epidermidis, with MIC values as low as 2 μg/mL. nih.gov
The data from these studies on related amino alcohol derivatives illustrate the potential for this class of compounds to serve as a scaffold for the development of new antimicrobial agents. Below are interactive data tables summarizing the in vitro antimicrobial activities of these distinct classes of amino alcohol derivatives.
Table 1: In Vitro Antibacterial Activity of Novel Amphiphilic Aromatic Amino Alcohols nih.gov
| Compound Class | Bacterial Strain | Reported MIC (μg/mL) |
| Amphiphilic Aromatic Amino Alcohols | Gram-positive bacteria | 2-16 |
| Amphiphilic Aromatic Amino Alcohols | Candida species | 2-64 |
| Compound 4e | Methicillin-resistant S. aureus (MRSA) | 2-16 |
Table 2: In Vitro Antimicrobial Activity of N-{2-(4-Chlorophenyl) Acetyl} Amino Alcohol Derivatives ijpsdronline.com
| Derivative | Microbial Strain | Activity Level |
| 4-CPM-OH | K. aerogenes | Highest Activity |
| 4-CPM-OH | P. desmolyticum | Highest Activity |
| 4-CPA-OH | S. aureus | Highest Activity |
| 4-CPP-OH | E. coli | Highest Activity |
| All Compounds | A. flavus | Moderate Activity |
| All Compounds | C. albicans | Moderate Activity |
Table 3: In Vitro Antibacterial Activity of Galactopyranosylated Amino Alcohols nih.gov
| Compound Class/Specific Compound | Bacterial Strain | Reported MIC (μg/mL) |
| Galactopyranosylated Amino Alcohols (5 compounds) | M. tuberculosis | 12.5 |
| Amino Alcohols 10 and 11 | S. epidermidis | 2 |
Computational Chemistry and Molecular Modeling of 4 Amino 5 Phenylpentan 1 Ol
Quantum Chemical Investigations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical methods are instrumental in elucidating the fundamental electronic properties of 4-Amino-5-phenylpentan-1-ol. Techniques such as Density Functional Theory (DFT) and ab initio methods are used to solve the Schrödinger equation (or its density-based equivalent) for the molecule, providing a detailed picture of its electronic landscape. These calculations are foundational for predicting molecular geometry, orbital energies, and spectroscopic characteristics.
The electronic structure of this compound is characterized by its distribution of electrons in various molecular orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity.
For this compound, the HOMO is typically localized around the amino group (-NH2) and the phenyl ring, which are the most electron-rich regions. The LUMO, conversely, is generally distributed across the carbon backbone and the phenyl ring's anti-bonding orbitals. A smaller HOMO-LUMO gap would suggest higher reactivity.
Table 1: Predicted Molecular Orbital Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | Specific eV values depend on the computational method and basis set used. | Indicates ionization potential and electron-donating capability. |
| LUMO Energy | Specific eV values depend on the computational method and basis set used. | Indicates electron affinity and electron-accepting capability. |
| HOMO-LUMO Gap | Calculated as ELUMO - EHOMO. | Correlates with chemical reactivity and kinetic stability. |
Due to the presence of multiple single bonds, this compound can exist in numerous spatial arrangements or conformations. Conformational analysis aims to identify the most stable of these arrangements, known as energy minima. By systematically rotating the bonds—particularly the C-C bonds in the pentanol (B124592) backbone and the C-N bond—a potential energy surface can be generated. The lowest points on this surface correspond to the most probable conformations the molecule will adopt. These studies reveal that intramolecular hydrogen bonding between the hydroxyl (-OH) and amino (-NH2) groups can play a significant role in stabilizing certain conformers.
Quantum chemical calculations can accurately predict various spectroscopic properties, which are essential for experimental characterization. For instance, theoretical calculations can generate predicted Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.
IR Spectroscopy: Calculations can predict the vibrational frequencies corresponding to the stretching and bending of specific bonds (e.g., O-H, N-H, C-H, C=C of the phenyl ring). These predicted frequencies help in the assignment of experimental IR spectral bands.
NMR Spectroscopy: Theoretical methods can compute the chemical shifts for the ¹H and ¹³C atoms in the molecule. These predictions are invaluable for interpreting complex experimental NMR spectra, aiding in the definitive structural elucidation of this compound.
Molecular Dynamics Simulations for Conformational Sampling and Interactions
While quantum methods are excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. MD simulations model the molecule's movements by applying the principles of classical mechanics. This allows for extensive sampling of the conformational landscape, revealing how the molecule flexes, rotates, and changes shape in different environments (e.g., in a vacuum or in a solvent like water). These simulations provide insights into the flexibility of the alkyl chain and the orientation of the phenyl group, which are crucial for understanding how the molecule might adapt its shape to fit into a biological receptor.
Molecular Docking and Binding Energy Calculations with Biological Receptors
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when it binds to a second molecule, typically a larger protein receptor. This method is critical for understanding the potential biological activity of this compound.
The process involves placing the this compound molecule into the binding site of a target protein and using a scoring function to estimate the strength of the interaction, often reported as a binding energy or docking score. A lower (more negative) binding energy generally suggests a more stable and favorable interaction.
Beyond just predicting the binding pose, docking studies provide a detailed profile of the specific interactions between the ligand and the protein. For this compound, key interactions often include:
Hydrogen Bonds: The hydroxyl (-OH) and amino (-NH2) groups can act as both hydrogen bond donors and acceptors, forming crucial connections with polar amino acid residues in the receptor's binding pocket.
Hydrophobic Interactions: The phenyl group can engage in hydrophobic or π-π stacking interactions with aromatic residues of the protein, such as phenylalanine, tyrosine, or tryptophan.
Table 2: Potential Intermolecular Interactions in Ligand-Receptor Docking
| Interaction Type | Functional Group(s) Involved | Potential Protein Residue Partners |
| Hydrogen Bonding | Amino (-NH2), Hydroxyl (-OH) | Aspartate, Glutamate, Serine, Threonine, Asparagine, Glutamine |
| π-π Stacking | Phenyl Ring | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |
| Hydrophobic Interactions | Phenyl Ring, Alkyl Chain | Alanine (Ala), Valine (Val), Leucine (Leu), Isoleucine (Ile) |
Advanced Analytical Methodologies for 4 Amino 5 Phenylpentan 1 Ol Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for determining the molecular structure of 4-Amino-5-phenylpentan-1-ol by examining the interaction of the molecule with electromagnetic radiation.
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons on the phenyl group, the protons on the pentanol (B124592) backbone, and the protons of the amino and hydroxyl groups. The chemical shifts (δ) are influenced by the electron density around the protons.
A hypothetical ¹H NMR data table is presented below for illustrative purposes.
Hypothetical ¹H NMR Data for this compound| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.10 - 7.30 | m | 5H | Ar-H |
| 3.65 | t | 2H | -CH₂-OH |
| 3.10 | m | 1H | -CH(NH₂) |
| 2.70 | dd | 1H | Ph-CH₂- |
| 2.55 | dd | 1H | Ph-CH₂- |
| 1.40 - 1.70 | m | 4H | -CH₂-CH₂- |
| 1.50 (br s) | s | 2H | -NH₂ |
¹³C NMR Spectroscopy: This technique provides information about the different types of carbon atoms in the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms are indicative of their chemical environment (e.g., aromatic, aliphatic, attached to an electronegative atom).
A hypothetical ¹³C NMR data table is presented below for illustrative purposes.
Hypothetical ¹³C NMR Data for this compound| Chemical Shift (ppm) | Assignment |
|---|---|
| 139.5 | Ar-C (quaternary) |
| 129.0 | Ar-CH |
| 128.5 | Ar-CH |
| 126.0 | Ar-CH |
| 62.5 | -CH₂-OH |
| 55.0 | -CH(NH₂) |
| 40.0 | Ph-CH₂- |
| 34.0 | -CH₂- |
IR and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, these techniques would be expected to show characteristic absorption bands for the O-H and N-H stretching of the alcohol and amine groups, C-H stretching of the aromatic and aliphatic parts, and C=C stretching of the phenyl ring.
A hypothetical IR data table is presented below for illustrative purposes.
Hypothetical IR Absorption Bands for this compound| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3400 - 3200 | Strong, Broad | O-H and N-H stretching |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2950 - 2850 | Strong | Aliphatic C-H stretching |
| 1600, 1495, 1450 | Medium to Weak | Aromatic C=C stretching |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the phenyl group in this compound. The presence of the benzene ring would be expected to result in characteristic absorption bands in the UV region of the electromagnetic spectrum.
A hypothetical UV-Vis data table is presented below for illustrative purposes.
Hypothetical UV-Vis Absorption Data for this compound| λmax (nm) | Molar Absorptivity (ε) | Solvent | Assignment |
|---|---|---|---|
| ~205 | ~7,500 | Methanol | π → π* transition |
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, confirming its molecular formula. Tandem MS (MS/MS) would be used to fragment the molecule and analyze the resulting fragments, providing valuable structural information. Predicted collision cross-section values suggest that the [M+H]⁺ adduct would have a value of approximately 142.0 Ų.
A hypothetical mass spectrometry data table is presented below for illustrative purposes.
Hypothetical Mass Spectrometry Data for this compound| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Possible Fragment |
|---|---|---|
| 179.13 | 100 | [M]⁺ (Molecular Ion) |
| 162.12 | 80 | [M - NH₃]⁺ |
Chromatographic Separation and Purity Determination
Chromatographic techniques are essential for separating this compound from any impurities and for determining its purity.
HPLC is a widely used technique for the separation, identification, and quantification of chemical compounds. A reversed-phase HPLC method would likely be developed for the analysis of this compound. This would involve a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape). The retention time of the compound would be a key parameter for its identification.
A hypothetical HPLC method parameters table is presented below for illustrative purposes.
Hypothetical HPLC Method for this compound| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. For a polar molecule like this compound, which contains both an amino and a hydroxyl group, direct analysis by GC can be challenging due to its low volatility and potential for thermal degradation. Therefore, derivatization is a common prerequisite to increase its volatility and thermal stability. Achiral derivatization of the racemate can be performed, for instance, by converting the amino and hydroxyl groups into less polar esters or ethers.
Once derivatized, the compound can be analyzed on a capillary GC column. The choice of the stationary phase is critical for achieving good separation from impurities or related compounds. The retention time of the derivatized this compound provides qualitative information for its identification, while the peak area allows for its quantification.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for monitoring reaction progress, assessing compound purity, and determining appropriate solvent systems for column chromatography. nih.gov For this compound, a polar compound, a silica gel plate (Silica gel 60 F-254) is typically used as the stationary phase. researchgate.netgavinpublishers.com
The mobile phase, a mixture of solvents, is optimized to achieve a good separation, ideally resulting in a retention factor (Rf) value between 0.3 and 0.7. A common mobile phase for separating amino acids and related compounds consists of a mixture of butanol, acetic acid, and water. gavinpublishers.com After development, the plate is dried, and the compound spots are visualized. Since this compound lacks a strong chromophore, a visualizing agent is required. Ninhydrin spray is commonly used, which reacts with the primary amine to produce a characteristic purple or violet spot. gavinpublishers.com
The table below shows a typical solvent system used for the TLC analysis of amino compounds.
| Stationary Phase | Mobile Phase (v/v/v) | Visualization | Compound Class |
| Silica Gel | 1-Butanol: Acetic Acid: Water (8:2:2) | Ninhydrin Spray | Amino Alcohols / Amino Acids |
Chiral Analysis Techniques
As this compound possesses a chiral center, distinguishing between its enantiomers is crucial. Chiral analysis techniques are employed to separate, identify, and quantify the individual enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for the enantioseparation of chiral compounds. The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. iapc-obp.com For amino alcohols like this compound, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective. sigmaaldrich.com
The mobile phase composition, including the type and concentration of the organic modifier (e.g., methanol, acetonitrile) and any additives, is optimized to achieve baseline separation of the enantiomers. sigmaaldrich.com Detection is typically performed using a UV detector. The enantiomeric excess (ee) can be accurately determined by comparing the peak areas of the two enantiomers.
| CSP Type | Typical Mobile Phase | Principle |
| Macrocyclic Glycopeptide (e.g., Teicoplanin-based) | Water:Methanol:Formic Acid | Ionic interactions, hydrogen bonding, and inclusion complexation. sigmaaldrich.com |
| Polysaccharide-based (e.g., Cellulose derivatives) | Hexane/Isopropanol | Hydrogen bonding and dipole-dipole interactions. iapc-obp.com |
Chiral Gas Chromatography with Derivatization
Chiral Gas Chromatography is another key technique for enantiomeric separation, particularly for volatile compounds. As with achiral GC, this compound requires derivatization prior to analysis. The derivatization step involves reacting the analyte with an achiral reagent, such as trifluoroacetic anhydride, to form N,O-trifluoroacetyl derivatives. iapc-obp.comchromatographyonline.com
The separation is then performed on a capillary column coated with a chiral stationary phase, such as Chirasil-Val®, which is a diamide phase. iapc-obp.com This CSP creates a chiral environment where the derivatized enantiomers form transient diastereomeric complexes with different stabilities, resulting in their separation. iapc-obp.comchromatographyonline.com This direct method is often preferred over indirect methods that require derivatization with a chiral reagent. chromatographyonline.com
Polarimetry for Enantiomeric Excess Determination
Polarimetry is a technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Each enantiomer of this compound will rotate the light to an equal but opposite degree. The specific rotation is a characteristic property of an enantiomer under defined conditions (temperature, solvent, concentration).
This method is used to determine the enantiomeric excess (ee) of a sample. nih.gov A pure sample of one enantiomer will exhibit the maximum specific rotation, while a racemic mixture (50:50 of each enantiomer) will show no optical rotation. By measuring the observed rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, the enantiomeric composition can be calculated. Modern polarimetric detectors can be coupled with HPLC systems to provide chiral detection. nih.gov
Advanced Hyphenated Techniques (e.g., LC-MS, GC-MS, LC-NMR)
Hyphenated techniques combine the separation power of chromatography with the detection and structural elucidation capabilities of spectroscopy, providing a higher level of analytical detail.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique couples a gas chromatograph with a mass spectrometer. After separation on the GC column (chiral or achiral), the eluted components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the identity of the compound. For a related compound, 5-phenylpentan-1-ol, common fragments observed in GC-MS analysis include m/z peaks at 91 (tropylium ion) and 104. nih.gov Similar fragmentation would be expected for the derivatized this compound, aiding in its structural confirmation.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool that links HPLC with mass spectrometry. It is particularly useful for analyzing non-volatile and thermally sensitive molecules like this compound without the need for derivatization. When a chiral HPLC method is used, LC-MS allows for the simultaneous separation of enantiomers and their unambiguous identification based on their mass-to-charge ratio. sigmaaldrich.com
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR directly couples an HPLC system with an NMR spectrometer. This allows for the acquisition of NMR spectra of compounds as they elute from the chromatography column. For chiral analysis, NMR spectroscopy can be used to determine enantiomeric purity by using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). nih.govrsc.org These agents create a diastereomeric environment, causing the NMR signals for each enantiomer to appear at different chemical shifts, which can then be integrated for quantification. rsc.org
Application of Analytical Techniques in Reaction Monitoring and Kinetic Studies
The synthesis and transformation of this compound involve complex chemical reactions where precise control and a deep understanding of the reaction kinetics are paramount for optimizing yield, purity, and efficiency. Advanced analytical methodologies are indispensable tools for real-time reaction monitoring, enabling researchers to track the concentration of reactants, intermediates, and products, thereby elucidating reaction mechanisms and determining kinetic parameters.
High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful and widely employed techniques for these purposes. Their application in the study of reactions involving compounds structurally analogous to this compound, such as other amino alcohols and phenethylamine derivatives, provides a framework for understanding how these techniques can be applied to the specific case of this compound.
High-Performance Liquid Chromatography (HPLC) in Reaction Monitoring
HPLC is a cornerstone technique for monitoring the progress of organic reactions. Its high resolution and sensitivity allow for the separation and quantification of various components in a reaction mixture. In the context of synthesizing chiral molecules like this compound, chiral HPLC is particularly crucial for determining the enantiomeric excess (ee) and conversion rates during kinetic resolutions.
For instance, in the kinetic resolution of β-alkyl phenylethylamine derivatives, a process analogous to what might be employed for the chiral synthesis of this compound, HPLC with a chiral stationary phase is the standard method for analysis. Samples are withdrawn from the reaction mixture at specific time intervals, and the enantiomeric composition of both the unreacted starting material and the product is determined. This data is then used to calculate the selectivity factor (s), a key parameter in kinetic resolution, which is derived from the conversion and the enantiomeric excess of the remaining starting material.
To illustrate how HPLC data can be used to monitor such a reaction, consider a hypothetical kinetic resolution for the synthesis of an enantiomerically enriched form of a phenylethylamine derivative. The progress of the reaction could be tracked by analyzing the percentage of conversion and the enantiomeric excess of the product over time.
Table 1: Illustrative HPLC Monitoring of a Kinetic Resolution of a Phenylethylamine Derivative
| Time (hours) | Conversion (%) | Enantiomeric Excess (ee %) of Product |
| 1 | 15 | 92 |
| 2 | 28 | 94 |
| 4 | 45 | 95 |
| 8 | 50 | 96 |
| 12 | 51 | 96 |
| 24 | 52 | 96 |
This table is a hypothetical representation based on typical data from kinetic resolution experiments of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Real-Time Kinetic Studies
NMR spectroscopy, particularly benchtop NMR, has emerged as a powerful tool for online and in-situ reaction monitoring. mdpi.comjove.com Its non-destructive nature and the ability to provide structural and quantitative information simultaneously make it ideal for studying reaction kinetics in real time. mdpi.comjove.com By monitoring the changes in the intensity of specific NMR signals corresponding to reactants and products over time, a detailed kinetic profile of the reaction can be constructed.
A compelling example of this application is the online monitoring of the biocatalytic synthesis of aromatic amino alcohols. mdpi.com In a two-step enzymatic cascade, the formation of an intermediate and its subsequent conversion to the final amino alcohol product can be tracked in real time using a benchtop NMR spectrometer. nih.govresearchgate.net This approach allows for the direct observation of reaction progress without the need for sampling and offline analysis.
To conceptualize how this would apply to a reaction involving this compound, let's consider a hypothetical two-step synthesis where a precursor is first converted to an intermediate, which is then transformed into the final product. The reaction could be monitored by integrating the NMR signals of key functional groups in each species.
Table 2: Hypothetical Real-Time NMR Monitoring of a Two-Step Synthesis of an Aromatic Amino Alcohol
| Time (minutes) | Precursor Concentration (mM) | Intermediate Concentration (mM) | Product Concentration (mM) |
| 0 | 60.0 | 0.0 | 0.0 |
| 10 | 35.2 | 24.8 | 0.0 |
| 20 | 15.1 | 44.9 | 0.0 |
| 30 | 5.3 | 54.7 | 0.0 |
| 40 | 1.2 | 58.8 | 0.0 |
| 60 (Start of Step 2) | 0.0 | 20.0 | 0.0 |
| 120 | 0.0 | 15.8 | 4.2 |
| 240 | 0.0 | 10.1 | 9.9 |
| 360 | 0.0 | 6.3 | 13.7 |
| 600 | 0.0 | 2.5 | 17.5 |
| 1440 | 0.0 | 0.5 | 19.5 |
This table is an illustrative adaptation of data from the online NMR monitoring of a biocatalytic synthesis of an aromatic amino alcohol, as presented in "Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols". nih.govresearchgate.net
The data from such real-time monitoring can be used to determine key kinetic parameters, such as reaction rates and rate constants. For example, the initial rate of the reaction can be calculated from the slope of the concentration versus time plot at the beginning of the reaction. This information is invaluable for optimizing reaction conditions, such as temperature, catalyst loading, and substrate concentration, to achieve the desired outcome efficiently.
Future Research Directions and Unaddressed Challenges for 4 Amino 5 Phenylpentan 1 Ol
Development of Highly Efficient and Sustainable Synthetic Routes for Stereoisomers
A significant hurdle in the study of 4-Amino-5-phenylpentan-1-ol is the development of synthetic methodologies that are not only efficient but also environmentally benign. The presence of two chiral centers in the molecule means that it can exist as four possible stereoisomers. The biological activity of chiral molecules is often stereospecific, making the ability to selectively synthesize each isomer crucial for pharmacological and biological studies.
Future research must focus on asymmetric synthesis strategies to access enantiomerically pure forms of this compound. This could involve the use of chiral catalysts, enzymes, or chiral auxiliaries to control the stereochemical outcome of the reaction. Furthermore, the principles of green chemistry should be integrated into these synthetic routes, emphasizing the use of renewable starting materials, minimizing waste, and employing less hazardous reagents and solvents.
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Approach | Potential Advantages | Potential Challenges |
| Chiral Pool Synthesis | Starting from readily available enantiopure precursors. | Limited availability of suitable starting materials. |
| Asymmetric Catalysis | High catalytic efficiency and enantioselectivity. | Development of specific catalysts for this substrate. |
| Biocatalysis | High stereoselectivity and mild reaction conditions. | Enzyme stability and substrate specificity. |
| Diastereoselective Synthesis | Control over relative stereochemistry. | Separation of diastereomers may be required. |
Comprehensive Mechanistic Understanding of Complex Reactions Involving its Functional Groups
The this compound molecule possesses both an amino group and a primary alcohol. This dual functionality allows for a rich and complex reactivity profile. A thorough mechanistic understanding of how these functional groups interact and participate in various chemical transformations is currently lacking.
Future investigations should employ a combination of experimental techniques, such as kinetic studies, isotopic labeling, and spectroscopic analysis, alongside computational modeling to elucidate reaction mechanisms. Understanding these mechanisms is paramount for designing novel synthetic applications and for predicting the molecule's behavior in different chemical and biological environments. For instance, the intramolecular interactions between the amino and hydroxyl groups could lead to unique cyclization reactions or influence the regioselectivity of reactions at either functional group.
Exploration of Undiscovered Biological Activities and Molecular Targets
The structural motifs present in this compound, namely the phenylethylamine and amino alcohol moieties, are found in a wide range of biologically active compounds, including pharmaceuticals and natural products. This suggests that this compound and its derivatives could possess hitherto undiscovered biological activities.
Systematic screening of a library of this compound stereoisomers and their derivatives against a diverse panel of biological targets is a critical future direction. This could uncover potential therapeutic applications in areas such as neuroscience, oncology, or infectious diseases. Identifying the specific molecular targets (e.g., enzymes, receptors) with which these compounds interact will be crucial for understanding their mechanism of action and for guiding lead optimization efforts. The exploration of its derivatives could also yield compounds with interesting properties. For example, derivatives of 4-aminoantipyrine and 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol have shown biological activities. nih.govzsmu.edu.ua
Advanced Computational Methodologies for Predictive Modeling and Design
In recent years, computational chemistry has become an indispensable tool in chemical research. For this compound, advanced computational methodologies can play a pivotal role in accelerating research and overcoming experimental challenges.
Future work should focus on the development and application of predictive models for various properties of the molecule and its derivatives. This includes:
Quantum mechanical calculations to predict spectroscopic properties, reaction energies, and transition state geometries.
Molecular dynamics simulations to study the conformational landscape of the molecule and its interactions with biological macromolecules.
Quantitative Structure-Activity Relationship (QSAR) modeling to correlate structural features with biological activity, aiding in the design of more potent and selective analogs.
These computational approaches will not only provide deeper insights into the behavior of this compound but also guide experimental efforts in a more targeted and efficient manner.
Integration of Artificial Intelligence and Machine Learning in this compound Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. In the context of this compound, these technologies can be applied to several key areas:
De novo drug design: AI algorithms can generate novel molecular structures based on the this compound scaffold with optimized properties for specific biological targets.
Synthesis prediction: ML models can predict the outcomes of chemical reactions and suggest optimal synthetic routes, saving time and resources in the laboratory.
Analysis of large datasets: AI can be used to analyze the large datasets generated from high-throughput screening and computational studies to identify patterns and relationships that may not be apparent to human researchers.
The application of AI and ML will undoubtedly accelerate the pace of discovery and development in all aspects of this compound research.
Expanding the Scope of Applications in Chemical Science and Engineering
Beyond its potential biological activities, this compound may also find applications in other areas of chemical science and engineering. Its bifunctional nature makes it a potentially valuable building block for the synthesis of polymers, ligands for catalysis, and novel materials.
Future research should explore these possibilities by:
Investigating its use as a monomer in polymerization reactions to create new functional polymers with unique properties.
Exploring its coordination chemistry with various metal ions to develop new catalysts for organic transformations.
Utilizing it as a scaffold for the construction of more complex molecular architectures with applications in materials science, such as in the development of new sensors or functional surfaces.
The versatility of the this compound structure opens up a wide range of possibilities for its application beyond the traditional realm of medicinal chemistry.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 4-Amino-5-phenylpentan-1-ol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination of 4-penten-1-ol derivatives. A common approach involves using ammonia and hydrogen gas under catalytic conditions (e.g., palladium or nickel catalysts) at 60–80°C and moderate hydrogen pressure (50–100 psi). Adjusting reaction parameters such as pH, catalyst loading, and solvent polarity (e.g., ethanol/water mixtures) can improve yield (up to ~75%) and purity . For stereoselective synthesis, chiral catalysts or resolution techniques (e.g., diastereomeric salt formation) may be required, though specific protocols for this compound require further validation .
Q. Which spectroscopic and chromatographic techniques are suitable for characterizing this compound?
- Methodological Answer :
- NMR : 1H and 13C NMR for structural confirmation (e.g., δ 1.5–2.0 ppm for methylene groups adjacent to the amine).
- IR : Peaks at ~3350 cm⁻¹ (N-H stretch) and ~1050 cm⁻¹ (C-O stretch).
- GC-MS : Use electron ionization (EI) at 70 eV for fragmentation patterns. Compare with NIST database entries for related alcohols/amines .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–220 nm) for purity assessment.
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .
- Storage : Airtight containers under nitrogen at 2–8°C to prevent oxidation or moisture absorption .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Methodological Answer :
- Dose-Response Assays : Test across multiple cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory activity) with stringent controls (e.g., LPS-induced inflammation models) .
- Metabolic Stability : Incubate with liver microsomes to assess degradation pathways. Use LC-MS to identify metabolites and quantify half-life .
- Target Validation : Perform siRNA knockdown of suspected targets (e.g., COX-2) to confirm mechanistic involvement .
Q. What strategies minimize byproduct formation during the synthesis of this compound?
- Methodological Answer :
- Catalyst Optimization : Use Pd/C with controlled hydrogen flow to reduce over-reduction side products .
- Scavengers : Add molecular sieves to absorb excess ammonia, preventing unwanted imine formation .
- Reaction Monitoring : Employ TLC (silica gel, ethyl acetate/hexane 3:7) to track progress and terminate reactions at ~90% conversion .
Q. How can this compound be evaluated for potential therapeutic applications?
- Methodological Answer :
- In Vitro Models :
| Assay | Protocol | Key Metrics |
|---|---|---|
| Anti-inflammatory | Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages | IC50 values, dose dependency |
| Enzyme Inhibition | Test against COX-2 or LOX isoforms using fluorogenic substrates | Ki values, selectivity ratios |
- Toxicity Screening : Conduct MTT assays on HEK293 or HepG2 cells to determine cytotoxicity thresholds .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism.
- Outlier Handling : Apply Grubbs’ test to exclude anomalies. Replicate experiments in triplicate to ensure reproducibility .
Q. How should researchers design experiments to investigate the compound’s role in oxidative stress pathways?
- Methodological Answer :
- Biomarker Measurement : Quantify ROS levels (e.g., DCFDA assay) and glutathione (GSH/GSSG ratios) in treated vs. control cells .
- Gene Expression : Use qPCR to assess Nrf2 pathway activation (e.g., HO-1, NQO1) .
- Cross-Validation : Combine in vitro results with in silico docking (e.g., AutoDock Vina) to predict binding to antioxidant response elements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
